Ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate

Catalog No.
S12289223
CAS No.
34086-66-3
M.F
C14H13ClN2O2
M. Wt
276.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinol...

CAS Number

34086-66-3

Product Name

Ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate

IUPAC Name

ethyl 7-chloro-1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

InChI

InChI=1S/C14H13ClN2O2/c1-2-19-14(18)17-7-10-5-9-6-11(15)3-4-12(9)16-13(10)8-17/h3-6H,2,7-8H2,1H3

InChI Key

QGRKQWISGPDNQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2=C(C1)N=C3C=CC(=CC3=C2)Cl

Ethyl 7-chloro-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate is a complex organic compound that belongs to the class of pyrroloquinolines. This compound features a unique bicyclic structure, which includes a pyrrole and a quinoline moiety, and is characterized by the presence of a chlorine atom at the 7-position and an ethyl ester at the 2-carboxylate position. Its molecular formula is C13H12ClNC_{13}H_{12}ClN with a molecular weight of approximately 235.69 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of ethyl 7-chloro-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate can be attributed to its functional groups. The carboxylate group can undergo esterification and hydrolysis reactions, while the chlorine atom can participate in nucleophilic substitution reactions. Additionally, the electron-rich nitrogen atoms in the pyrrole and quinoline rings may facilitate electrophilic aromatic substitution reactions.

Research indicates that compounds similar to ethyl 7-chloro-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound allows it to interact with biological targets effectively. For instance, studies have shown that derivatives of pyrroloquinolines can inhibit certain enzymes involved in cancer progression and microbial growth.

Several synthetic routes have been developed for the preparation of ethyl 7-chloro-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted anilines or pyrroles, cyclization can be achieved through heating or using catalysts to form the pyrroloquinoline structure.
  • Halogenation: The introduction of chlorine at the 7-position can be accomplished through electrophilic halogenation methods using chlorine gas or chlorinating agents.
  • Esterification: The carboxylic acid can be converted to its ethyl ester using reagents like ethanol and acid catalysts.

Ethyl 7-chloro-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Chemical Research: It can be used as a building block in synthesizing more complex organic molecules.
  • Material Science: The compound may find applications in creating functional materials due to its unique chemical properties.

Studies on the interactions of ethyl 7-chloro-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate with various biological targets are crucial for understanding its mechanism of action. Interaction studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • In vitro Assays: Testing the biological activity against cell lines to determine efficacy and toxicity.
  • Molecular Docking Studies: Computational approaches to predict how the compound interacts at the molecular level with target proteins.

Ethyl 7-chloro-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate shares structural similarities with several other compounds in the pyrroloquinoline family. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 7-chloro-4-hydroxyquinoline-2-carboxylateChlorine at 7-positionHydroxy group enhances solubility
7-Bromo-1H-pyrrolo[3,4-b]quinolineBromine instead of chlorinePotentially different reactivity profile
Methyl 6-chloroquinoline-2-carboxylateDifferent ring structureMay exhibit distinct biological properties

The uniqueness of ethyl 7-chloro-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate lies in its specific combination of functional groups and structural configuration that may lead to distinct pharmacological effects compared to these similar compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

276.0665554 g/mol

Monoisotopic Mass

276.0665554 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types